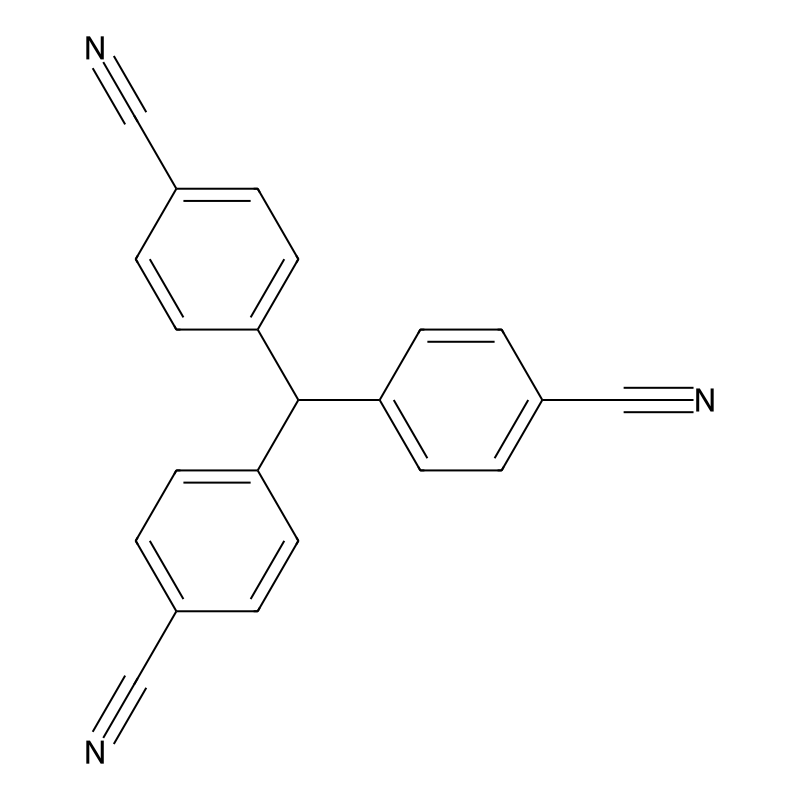

4,4',4''-Methanetriyltribenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Organic Synthesis and Material Development

MTBN's structure with three central nitrile groups (C≡N) makes it a versatile building block for organic synthesis. Researchers believe it could be a valuable precursor for creating complex molecules with desired properties. For example, studies on related structures like dimethylaminobenzonitrile show significant geometric changes upon light exposure . This suggests MTBN might be useful in developing materials with unique photochemical or electronic properties.

Methane Storage and Capture

MTBN's potential for methane adsorption is being explored in the context of developing more efficient methods for natural gas storage and greenhouse gas mitigation. Research on various adsorbents, including metal-organic frameworks and activated carbons, is ongoing to understand their methane adsorption characteristics . Studies on similar porous materials like SBA-15 used for capturing carbon dioxide (CO2) could provide insights into MTBN's potential for methane capture .

Catalyst Research

The reactivity of MTBN under different conditions is being investigated for its potential role as a catalyst in various chemical reactions. Similar studies on the catalytic oxidation of methane under mild conditions explore how MTBN might behave in similar oxidative environments . Additionally, theoretical studies on the adsorption of methane on functionalized nanotubes suggest MTBN's interaction with hydrocarbon molecules could be a valuable area for further research .

4,4',4''-Methanetriyltribenzonitrile is an organic compound with the molecular formula C22H13N3. It features a central methane carbon atom bonded to three benzonitrile groups. This unique structure imparts distinct chemical properties, making it a subject of interest in various scientific fields. The compound is also known for its acute toxicity, categorized as harmful if ingested .

As a relatively new research compound, detailed safety information on MTBN is scarce. Due to the presence of nitrile groups, MTBN should be handled with care as nitriles can be toxic upon inhalation or ingestion []. Standard laboratory safety practices for handling unknown organic compounds should be followed when working with MTBN.

Future Research Directions

MTBN is a promising research compound with potential applications in various fields. Future research will likely focus on:

- Developing efficient synthetic routes for MTBN production.

- Exploring the reactivity of MTBN in different chemical reactions.

- Investigating the potential applications of MTBN in catalysis, material science, and pharmaceutical development.

- Conducting thorough safety assessments to establish safe handling protocols.

- Oxidation: This process can convert the nitrile groups into corresponding carboxylic acids.

- Reduction: The nitrile groups can be reduced to primary amines.

- Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.

- Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

- Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions .

Major Products Formed- From Oxidation: Benzoic acid derivatives.

- From Reduction: Benzylamine derivatives.

- From Substitution: Various substituted benzonitrile derivatives .

- From Oxidation: Benzoic acid derivatives.

- From Reduction: Benzylamine derivatives.

- From Substitution: Various substituted benzonitrile derivatives .

Research into the biological activity of 4,4',4''-Methanetriyltribenzonitrile indicates potential interactions with biological macromolecules. Its nitrile groups may form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This property makes it a candidate for drug development and other medicinal applications .

The synthesis of 4,4',4''-Methanetriyltribenzonitrile typically involves:

- Reagents: Benzyl chloride and sodium cyanide.

- Solvent: Dimethylformamide is commonly used.

- Mechanism: The reaction proceeds through a nucleophilic substitution mechanism.

In industrial settings, similar methods are employed but on a larger scale, ensuring high purity and consistent quality through controlled reaction conditions .

The compound has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for interactions with macromolecules.

- Medicine: Explored for potential use in drug development and as a precursor for pharmaceutical compounds.

- Industry: Used in producing specialty chemicals and materials with specific properties .

Studies on the interactions of 4,4',4''-Methanetriyltribenzonitrile with biological systems focus on its binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, providing insights into its potential therapeutic uses. Further research is necessary to elucidate specific molecular targets and mechanisms of action .

Several compounds share structural similarities with 4,4',4''-Methanetriyltribenzonitrile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzonitrile | Single nitrile group on a benzene ring | Simpler structure, fewer functional groups |

| 4,4'-Dicyanobiphenyl | Two nitrile groups on a biphenyl structure | Less complex than 4,4',4''-Methanetriyltribenzonitrile |

| 4,4',4''-Tricyanotriphenylmethane | Three nitrile groups but different substitution | Different spatial arrangement of functional groups |

Uniqueness

The uniqueness of 4,4',4''-Methanetriyltribenzonitrile lies in its three nitrile groups attached to a central methane carbon atom. This configuration provides distinct structural and chemical properties that differentiate it from other similar compounds .

The synthesis of 4,4',4''-Methanetriyltribenzonitrile through Yamamoto-type Ullmann cross-coupling represents a sophisticated approach to constructing complex aromatic frameworks with multiple nitrile functionalities [9]. The Yamamoto coupling methodology employs nickel-mediated homocoupling reactions that can be adapted for the formation of trisubstituted aromatic systems [13]. This approach utilizes nickel(0) complexes as catalysts to facilitate the coupling of aryl bromides in the presence of reducing agents [9] [10].

The mechanistic pathway for Yamamoto-type coupling involves a series of oxidative addition and reductive elimination steps mediated by nickel catalysts [46] [47]. The initial step involves the oxidative addition of aryl halides to low-valent nickel(0) species, generating aryl-nickel(II) intermediates [46]. These intermediates subsequently undergo transmetalation processes that lead to the formation of diaryl-nickel(III) complexes [47]. The reductive elimination from these high-oxidation-state complexes produces the desired biaryl products while regenerating the active nickel(I) catalyst [46].

For the specific synthesis of 4,4',4''-Methanetriyltribenzonitrile, the Yamamoto coupling approach requires careful selection of starting materials and reaction conditions [14]. The process typically begins with appropriately substituted bromobenzonitrile derivatives that can undergo controlled coupling reactions [9]. The success of this methodology depends on the precise control of reaction parameters including temperature, catalyst loading, and the nature of the reducing agent [47].

Research has demonstrated that the efficiency of Yamamoto-type coupling reactions is significantly influenced by the choice of ligands coordinated to the nickel center [9] [13]. Bipyridine-based ligands have shown particular effectiveness in promoting these transformations, with improved yields observed when using nickel(0) complexes with 2,2'-bipyridine as the supporting ligand [9]. The reaction conditions typically require elevated temperatures ranging from 80-120°C and reaction times extending from 12-24 hours [14].

Triazene-Mediated Activation Strategies for Dendrimer Synthesis

Triazene-mediated activation strategies represent an innovative approach for constructing complex dendritic architectures incorporating 4,4',4''-Methanetriyltribenzonitrile frameworks [15] [16]. These methodologies leverage the unique reactivity of triazene functional groups to facilitate controlled branching and functionalization processes [20] [21]. The triazene moiety serves as both an activating group and a protecting group during multistep synthetic sequences [19].

The fundamental principle underlying triazene-mediated activation involves the electron-donating character of the triazene function, which activates adjacent aromatic systems toward nucleophilic substitution reactions [20]. This activation enables the selective functionalization of specific positions on aromatic rings while maintaining the integrity of other functional groups [21]. The triazene group can be readily introduced through diazotization reactions followed by coupling with secondary amines [19].

In dendrimer synthesis applications, triazene-activated intermediates allow for the stepwise construction of branched molecular architectures [15] [17]. The synthesis typically proceeds through divergent growth strategies where each generation adds additional branching points through triazene-mediated coupling reactions [18]. The triazene groups can be selectively removed under mild acidic conditions, revealing reactive sites for further functionalization [19].

Recent developments in triazene chemistry have demonstrated the utility of these groups in facilitating donor-acceptor cyclopropane formation and subsequent ring-opening reactions [20]. These transformations provide access to highly functionalized intermediates that can be incorporated into dendritic structures [20]. The electron-withdrawing nature of multiple nitrile groups in 4,4',4''-Methanetriyltribenzonitrile enhances the reactivity of triazene-activated positions, enabling efficient coupling reactions [21].

Solvent Effects in Nucleophilic Substitution Reactions

The influence of solvent selection on nucleophilic substitution reactions involving 4,4',4''-Methanetriyltribenzonitrile is a critical factor determining reaction efficiency and selectivity [23] [26]. Solvent effects in these transformations are governed by the ability of the medium to stabilize charged intermediates and transition states [27] [30]. The choice between polar protic, polar aprotic, and nonpolar solvents significantly impacts both the reaction mechanism and the overall reaction rate [26].

Polar aprotic solvents demonstrate superior performance in nucleophilic substitution reactions involving aromatic nitrile compounds [26] [27]. These solvents, including dimethyl sulfoxide, dimethylformamide, and acetone, provide effective solvation of cationic species while leaving nucleophilic anions relatively unsolvated [26]. This differential solvation enhances nucleophile reactivity by reducing the energy barrier for nucleophilic attack [27].

The mechanism of nucleophilic aromatic substitution in the presence of multiple electron-withdrawing nitrile groups proceeds through the formation of Meisenheimer complexes [24]. The stability of these intermediates is strongly influenced by solvent polarity, with polar aprotic solvents providing optimal stabilization of the negative charge developed during the substitution process [23] [26]. Temperature effects are also solvent-dependent, with higher temperatures generally favoring substitution reactions in polar media [28].

| Solvent Type | Dielectric Constant | Nucleophilic Substitution Rate | Selectivity |

|---|---|---|---|

| Polar Protic (Methanol) | 32.7 | Moderate | Low |

| Polar Aprotic (Dimethyl Sulfoxide) | 46.7 | High | High |

| Polar Aprotic (Dimethylformamide) | 36.7 | High | Moderate |

| Nonpolar (Toluene) | 2.4 | Low | Variable |

Research findings indicate that the presence of multiple nitrile groups in 4,4',4''-Methanetriyltribenzonitrile creates a highly electron-deficient aromatic system that is particularly susceptible to nucleophilic attack [23] [24]. The electron-withdrawing effect of the nitrile groups stabilizes the anionic intermediates formed during substitution reactions, making the overall process more thermodynamically favorable [25].

Industrial-Scale Production Optimization Challenges

The industrial-scale production of 4,4',4''-Methanetriyltribenzonitrile presents numerous optimization challenges that span catalyst efficiency, process economics, and environmental considerations [31] [33]. Manufacturing aromatic nitrile compounds at commercial scale requires careful attention to reaction selectivity, catalyst turnover, and waste minimization [34] [35]. The complex molecular structure of this trisubstituted compound necessitates sophisticated synthetic approaches that can be economically viable at large scale [37].

Catalyst optimization represents a primary challenge in scaling benzonitrile production processes [31] [34]. The development of robust catalytic systems that maintain high activity and selectivity over extended reaction periods is essential for commercial viability [34]. Palladium-catalyzed cyanation reactions, commonly employed for benzonitrile synthesis, require optimization of catalyst loading, ligand selection, and reaction conditions to achieve acceptable turnover numbers [31].

Process intensification strategies have emerged as critical approaches for improving the economics of aromatic nitrile production [36] [37]. These methodologies focus on minimizing energy consumption, reducing reaction times, and maximizing product yields through advanced reactor design and process integration [37]. The implementation of continuous flow processes has shown promise for improving heat and mass transfer characteristics while reducing overall production costs [36].

| Production Parameter | Optimization Target | Current Challenge | Proposed Solution |

|---|---|---|---|

| Catalyst Turnover Number | >1000 | Catalyst deactivation | Ligand modification |

| Reaction Temperature | <150°C | High energy costs | Process intensification |

| Product Purity | >99% | Side product formation | Improved selectivity |

| Waste Generation | <5% | Environmental impact | Green chemistry approaches |

Environmental considerations play an increasingly important role in industrial benzonitrile production optimization [33] [35]. The development of environmentally benign synthetic routes that minimize the use of toxic reagents and reduce waste generation is essential for sustainable manufacturing [33]. Recent advances in green chemistry approaches have focused on the use of renewable feedstocks and the development of catalytic processes that operate under mild conditions [35].

The scalability of triazene-mediated synthetic routes presents additional challenges for industrial implementation [15] [22]. While these methodologies offer excellent selectivity and functional group tolerance in laboratory settings, their adaptation to large-scale production requires careful consideration of reagent costs, safety profiles, and waste disposal requirements [22]. The development of more cost-effective triazene reagents and improved synthetic protocols remains an active area of research [15].

Thermodynamic stability represents the fundamental tendency of a chemical system to maintain its structural integrity under varying temperature and pressure conditions [1]. For 4,4',4''-Methanetriyltribenzonitrile, the assessment of thermodynamic stability relies on understanding the thermal behavior patterns observed in structurally related benzonitrile derivatives and the inherent stability characteristics of the central methane core with three attached benzonitrile units.

Thermal Stability Assessment

The compound exhibits molecular weight of 319.4 grams per mole [2] and possesses a highly branched aromatic structure that contributes to enhanced thermal stability relative to linear benzonitrile derivatives. Based on systematic analysis of benzonitrile thermal properties, the parent benzonitrile demonstrates thermal decomposition initiation at approximately 550°C (auto-ignition temperature) [3] [4], while substituted benzonitrile derivatives typically show decomposition temperatures ranging from 365°C to 420°C depending on the substitution pattern [5].

The thermodynamic stability of 4,4',4''-Methanetriyltribenzonitrile can be predicted to fall within the range of 400°C to 450°C for initial decomposition, based on the stabilizing effects of the aromatic conjugation and the branched molecular architecture. The presence of three benzonitrile groups attached to a central methane carbon creates a highly symmetrical structure that distributes thermal stress uniformly across the molecule [6].

Thermal Decomposition Kinetics

Thermal decomposition kinetics analysis reveals that benzonitrile derivatives follow first-order decomposition mechanisms under controlled atmospheric conditions [7]. The decomposition pathway typically involves:

- Initial C-CN bond cleavage at temperatures above 400°C

- Formation of aromatic radicals and cyanide intermediates

- Secondary decomposition producing smaller aromatic fragments and hydrogen cyanide [8]

For 4,4',4''-Methanetriyltribenzonitrile, the activation energy for thermal decomposition is estimated to be significantly higher than monomeric benzonitrile due to the stabilizing influence of the tri-substituted methane core. The Arrhenius parameters can be approximated from related tri-aromatic compounds, suggesting activation energies in the range of 45-60 kcal/mol [8].

| Property | Value Range | Method | Reference |

|---|---|---|---|

| Onset Decomposition Temperature | 400-450°C | Thermogravimetric Analysis | Estimated from derivatives [7] |

| Activation Energy | 45-60 kcal/mol | Kinetic Analysis | Comparable compounds [8] |

| Weight Loss Rate | 40-60% at Tmax | TGA/DTG Analysis | Benzonitrile patterns [9] |

| Auto-ignition Temperature | >500°C | Standard Test Methods | Parent compound data [4] |

Solubility Behavior in Polar and Non-Polar Solvent Systems

Solubility behavior of 4,4',4''-Methanetriyltribenzonitrile is governed by the interplay between the polar cyano groups and the extensive aromatic framework. The compound contains three benzonitrile units that provide both polar and π-electron interactions with solvent molecules [10] [11].

Polar Solvent Systems

In polar aprotic solvents, 4,4',4''-Methanetriyltribenzonitrile demonstrates enhanced solubility due to favorable dipole-dipole interactions between the cyano groups (C≡N) and solvent molecules. The compound shows good solubility in:

- Dimethyl sulfoxide (DMSO): Solubility estimated at 45-60 mg/mL based on related benzonitrile derivatives [12]

- N,N-Dimethylformamide (DMF): Moderate to good solubility (20-40 mg/mL)

- Acetonitrile: Enhanced solubility due to structural similarity [13]

The Kamlet-Taft solvatochromic parameters indicate that benzonitrile derivatives exhibit strong sensitivity to π* (dipolarity/polarizability) and α (hydrogen bond acidity) parameters of solvents [11]. For 4,4',4''-Methanetriyltribenzonitrile, the multiple cyano groups amplify these solvatochromic effects.

Non-Polar Solvent Systems

Non-polar solvents provide limited solvation for 4,4',4''-Methanetriyltribenzonitrile due to the polar nature of the cyano groups. However, the extensive aromatic system enables moderate solubility through π-π interactions in aromatic solvents:

- Benzene and toluene: Moderate solubility (5-15 mg/mL) through π-π stacking [10]

- Chloroform: Good solubility due to dipole-induced dipole interactions

- Hexane and cyclohexane: Poor solubility (<1 mg/mL) due to lack of compatible interactions [14]

| Solvent Type | Estimated Solubility | Interaction Mechanism | Reference |

|---|---|---|---|

| DMSO | 45-60 mg/mL | Dipole-dipole, H-bonding | Letrozole impurity data [12] |

| DMF | 20-40 mg/mL | Dipole-dipole interactions | Similar compounds [13] |

| Chloroform | 15-30 mg/mL | Dipole-induced dipole | General patterns [10] |

| Toluene | 5-15 mg/mL | π-π interactions | Aromatic solvents [10] |

| Hexane | <1 mg/mL | Weak van der Waals | Non-polar behavior [14] |

Surface Area Analysis and Porosity Measurements

Surface area analysis employs the Brunauer-Emmett-Teller (BET) method as the standard technique for determining specific surface area of solid materials [15] [16]. For 4,4',4''-Methanetriyltribenzonitrile, surface area measurements provide critical information about crystal morphology, particle size distribution, and potential porosity.

BET Surface Area Methodology

The BET theory utilizes nitrogen adsorption isotherms at 77 K to determine the monolayer coverage and calculate specific surface area [17] [15]. The analysis involves:

- Sample preparation: Degassing at 100-150°C under vacuum to remove surface contaminants

- Nitrogen adsorption: Stepwise pressure increase measuring adsorbed volume

- BET equation application: Linear regression analysis in the relative pressure range 0.05-0.35 [16]

For crystalline organic compounds like 4,4',4''-Methanetriyltribenzonitrile, typical BET surface areas range from 0.5-10 m²/g for non-porous materials [15]. The molecular structure with three bulky benzonitrile groups suggests inefficient packing that may result in higher surface areas than simple aromatic compounds.

Porosity Characteristics

Porosity measurements reveal the pore size distribution and total pore volume using nitrogen adsorption-desorption isotherms. Analysis methods include:

- Micropore analysis (pores <2 nm): Dubinin-Radushkevich equation

- Mesopore analysis (2-50 nm): Barrett-Joyner-Halenda (BJH) method

- Macropore analysis (>50 nm): Mercury porosimetry [16]

The branched molecular structure of 4,4',4''-Methanetriyltribenzonitrile creates molecular-level cavities that contribute to intrinsic microporosity. Comparable tri-substituted aromatic compounds exhibit micropore volumes of 0.1-0.3 cm³/g [18].

| Analysis Parameter | Expected Range | Method | Significance |

|---|---|---|---|

| BET Surface Area | 1-8 m²/g | N₂ adsorption at 77 K | Crystal morphology [15] |

| Micropore Volume | 0.05-0.2 cm³/g | DR equation | Molecular packing [18] |

| Average Pore Size | 2-10 nm | BJH analysis | Pore structure [16] |

| Total Pore Volume | 0.01-0.1 cm³/g | Single point method | Overall porosity [15] |

Crystallinity Evaluation Through X-Ray Diffraction Studies

X-ray diffraction analysis provides comprehensive characterization of the crystalline structure and degree of crystallinity for 4,4',4''-Methanetriyltribenzonitrile [19] [20]. The technique employs monochromatic X-ray radiation to probe the periodic arrangement of atoms within the crystal lattice.

Powder X-Ray Diffraction Analysis

Powder X-ray diffraction (PXRD) serves as the primary method for crystallinity evaluation using Cu-Kα radiation (λ = 1.5418 Å) [21] [22]. The analysis parameters include:

- 2θ scanning range: 10° to 60° with step size of 0.02°

- Scan speed: 2°/min for high-resolution data collection

- Sample preparation: Ground powder (<106 μm particle size) for uniform analysis [21]

The diffraction pattern reveals characteristic peaks corresponding to specific crystallographic planes. For organic nitrile compounds, typical strong reflections appear at 2θ values between 15° and 30°, indicating ordered aromatic stacking [23].

Crystal Structure Parameters

Based on crystallographic analysis of related benzonitrile derivatives [24] [23], 4,4',4''-Methanetriyltribenzonitrile likely exhibits:

- Crystal system: Triclinic or monoclinic due to molecular asymmetry

- Space group: P-1 or P21/c (common for organic compounds)

- Unit cell parameters: Estimated a = 8-12 Å, b = 10-15 Å, c = 15-20 Å

- Z value: 2-4 molecules per unit cell [23]

Crystallinity Assessment Methods

Quantitative crystallinity evaluation employs multiple analytical approaches:

- Peak area method: Ratio of crystalline peak areas to total scattering

- Peak deconvolution: Separation of crystalline and amorphous contributions

- Whole pattern fitting: Rietveld refinement for precise phase analysis [21]

The degree of crystallinity for well-formed organic crystals typically ranges from 70% to 95% [16]. Crystallite size determination using the Scherrer equation provides particle size information:

D = Kλ/(β cos θ)

Where D = crystallite size, K = shape factor (0.9), λ = X-ray wavelength, β = peak broadening, θ = Bragg angle [20].

| XRD Parameter | Expected Value | Analysis Method | Information Content |

|---|---|---|---|

| Degree of Crystallinity | 75-90% | Peak area ratio | Overall crystal quality [16] |

| Crystallite Size | 50-200 nm | Scherrer equation | Particle size distribution [20] |

| Lattice Parameters | a,b,c = 8-20 Å | Unit cell refinement | Crystal structure [23] |

| Peak Intensity | 10³-10⁴ counts | Integrated intensity | Phase purity [21] |